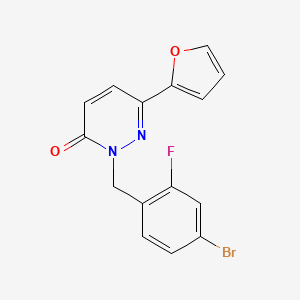![molecular formula C20H26N2O5 B15105487 ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B15105487.png)
ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.4]nonane ring system, which is a bicyclic structure where two rings share a single atom. The compound’s structure includes a pyrrole ring, a dioxo-azaspiro ring, and an ester functional group, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a [3+2] annulation reaction, where a phosphine-catalyzed reaction between a butadienoate and a pyrrolidine-dione forms the spirocyclic structure.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction involving a suitable pyrrole precursor and the spirocyclic intermediate.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
Ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in drug development targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and potential therapeutic applications.
2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid: Another spirocyclic compound with similar structural features.
Uniqueness
Ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to its combination of a spirocyclic core with a pyrrole ring and an ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H26N2O5 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
ethyl 5-[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)propanoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H26N2O5/c1-5-27-18(25)15-11(2)16(21-12(15)3)17(24)13(4)22-14(23)10-20(19(22)26)8-6-7-9-20/h13,21H,5-10H2,1-4H3 |
Clave InChI |
FTBKPPKUGBFBRT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C1C)C(=O)C(C)N2C(=O)CC3(C2=O)CCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B15105418.png)
![2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-furylmethyl)acetamide](/img/structure/B15105423.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B15105435.png)
![(4-Chlorophenyl)(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone](/img/structure/B15105442.png)
![2-{[(3,3-Diphenylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B15105450.png)

![1-[4-(methylsulfonyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone](/img/structure/B15105466.png)
![N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B15105469.png)
![2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B15105481.png)
![7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B15105482.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B15105488.png)
![N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide](/img/structure/B15105501.png)
methanone](/img/structure/B15105511.png)
